molecular formula C3H7NS B1220930 N,N-dimethylthioformamide CAS No. 758-16-7

N,N-dimethylthioformamide

Cat. No.: B1220930
CAS No.: 758-16-7
M. Wt: 89.16 g/mol
InChI Key: SKECXRFZFFAANN-UHFFFAOYSA-N
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Description

N,N-Dimethylthioformamide is an organic compound with the molecular formula C₃H₇NS. It is a clear yellow liquid at room temperature and is known for its distinctive sulfur-containing functional group. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.

Mechanism of Action

Target of Action

N,N-Dimethylthioformamide (DMTF) is a chemical compound with the molecular formula HCSN(CH3)2 The primary targets of DMTF are not explicitly mentioned in the available literature

Mode of Action

It has been reported that dmtf undergoes a desulfurization reaction with hydrosilane under photo irradiation in the presence of a methyl iron complex . This suggests that DMTF may interact with its targets through a photochemical process, but the exact mechanism remains to be elucidated.

Result of Action

It has been reported that dmtf forms a deep-orange complex with anhydrous bismuth (iii) trifluoromethanesulfonate This suggests that DMTF may have the ability to form complexes with certain metal ions, which could potentially influence cellular processes

Biochemical Analysis

Biochemical Properties

N,N-Dimethylthioformamide plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with hydrosilane under photo irradiation, where this compound acts as a sulfur donor solvent. This interaction forms a deep-orange complex with anhydrous bismuth (III) trifluoromethanesulfonate . Additionally, this compound undergoes desulfurization reactions, which are crucial in studying the coordination chemistry of lead (II) .

Cellular Effects

This compound affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and proteins, thereby altering cellular behavior. For instance, the presence of this compound can modulate the activity of enzymes involved in metabolic pathways, impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound exhibits strong hydrogen bonding effects, particularly with sulfur atoms, which can influence the structure and function of proteins and enzymes. The hydrogen bonding between the thioformyl groups of this compound forms helix-shaped chains, connecting molecules in a cooperative manner . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its structural integrity under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxicity and adverse effects. For example, studies have demonstrated that this compound can cause significant changes in enzyme activity and metabolic pathways at high concentrations, leading to potential toxic effects . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s sulfur atom plays a critical role in its biochemical activity, participating in reactions that influence metabolic flux and metabolite levels. For instance, this compound can act as a substrate for specific enzymes, leading to the production of metabolites that are essential for cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s sulfur-containing structure allows it to interact with specific cellular components, facilitating its movement across cell membranes and its accumulation in particular tissues . These interactions are essential for understanding the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can influence the activity of enzymes and other biomolecules . Understanding its subcellular localization is crucial for elucidating its precise biochemical roles.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylthioformamide can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by the addition of formaldehyde. The reaction typically proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylthioformamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrosilane: Used in desulfurization reactions.

    Methyl Iron Complex: Acts as a catalyst in desulfurization reactions.

    Bismuth (III) Trifluoromethanesulfonate: Used in complex formation reactions.

Major Products:

    Desulfurized Products: Resulting from the desulfurization reaction.

    Metal Complexes: Formed during complexation reactions with metals.

Scientific Research Applications

N,N-Dimethylthioformamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N,N-Dimethylthioformamide is unique due to its specific sulfur-containing functional group, which imparts distinct chemical reactivity and the ability to form stable metal complexes. This makes it particularly valuable in organic synthesis and coordination chemistry.

Properties

IUPAC Name

N,N-dimethylmethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7NS/c1-4(2)3-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKECXRFZFFAANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061076
Record name N,N-Dimethylmethanethioamide
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Molecular Weight

89.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

758-16-7
Record name N,N-Dimethylthioformamide
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Record name N,N-Dimethylthioformamide
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Record name N,N-dimethylthioformamide
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Record name Methanethioamide, N,N-dimethyl-
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Record name N,N-Dimethylmethanethioamide
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Record name N,N-dimethylthioformamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N,N-dimethylthioformamide?

A1: this compound has the molecular formula C3H7NS and a molecular weight of 89.15 g/mol. []

Q2: What is the spatial arrangement of atoms in a DMTF molecule?

A2: DMTF molecules are planar, a result of the π-electron delocalization over the N-C-S group. [] Gas-phase electron diffraction and computational studies revealed a single near-planar conformer, lacking true C2 symmetry. The methyl groups on the nitrogen atom are oriented differently compared to its oxygen analogue, N,N-dimethylformamide. []

Q3: How can the vibrational characteristics of DMTF be described?

A3: Infrared and Raman spectroscopic analyses have been used to characterize DMTF in both solid and liquid states. [, , , ] The data provides insights into its vibrational modes and how these are affected by factors such as hydrogen bonding and complexation with metal ions.

Q4: How does DMTF behave as a solvent for metal ions?

A4: DMTF is a sulfur-donor solvent that readily solvates various metal ions, exhibiting diverse coordination geometries and bond strengths depending on the metal ion. For instance, it forms tetrahedral complexes with zinc(II) and mercury(II), [] an octahedral complex with cadmium(II), [] and distorted tetrahedral complexes with copper(I) and silver(I). []

Q5: Does DMTF demonstrate any particular hydrogen-bonding behavior?

A5: DMTF displays a notable tendency for C-H···S hydrogen bonding, which is stronger than the C-H···O interactions observed in its oxygen analogue, N,N-dimethylformamide. This behavior influences the crystal packing and liquid structure of DMTF. []

Q6: What is the role of DMTF in sulfide synthesis?

A6: DMTF acts as a sulfur transfer agent in a novel sulfide synthesis method. [] This method involves the deoxygenation of sulfoxides to the corresponding sulfides in the presence of catalytic amounts of sulfuric acid, with DMTF transforming into dimethylformamide (DMF). The DMF generated can be reconverted to DMTF using diphosphorus pentasulfide, enhancing the sustainability of this process.

Q7: Can DMTF facilitate the formation of metal sulfide materials?

A7: DMTF has been successfully employed in a new general route for synthesizing metal sulfide materials. [] The reaction involves the interaction of DMTF with O-donor ligand metal complexes, leading to the formation of metal sulfides like MoS2, WS3, and Re2S7. This method offers a one-step procedure for producing both colloidal metal sulfides and supported metal sulfide catalysts within a mesoporous alumina matrix.

Q8: How is DMTF used in the preparation of polycyclic arene sulfides?

A8: DMTF serves as a sulfur source in the synthesis of polycyclic arene sulfides. It reacts with arene oxides in the presence of a catalytic amount of trifluoroacetic acid to yield the desired sulfide products. This method has been successfully applied to synthesize dihydroarene sulfides of various polycyclic aromatic hydrocarbons. [, ]

Q9: Have computational methods been used to study DMTF?

A9: Computational studies, including ab initio molecular orbital (MO) and density functional theory (DFT) calculations, have provided valuable insights into DMTF's molecular structure, electronic properties, and conformational preferences. [, ] These methods, along with normal coordinate analysis (NCA), were crucial in understanding the dimethyl rotamer properties and comparing them to its oxygen analogue.

Q10: How do structural modifications of DMTF affect its properties?

A10: Systematic modifications to the DMTF structure, particularly by changing the substituents on the nitrogen atom or modifying the thioformyl group, can impact its reactivity, coordination chemistry, and spectroscopic properties. For instance, replacing one methyl group with an ethoxycarbonyl group in N-ethoxycarbonyl N'-thioformyl piperazine affects its reactivity with organolithium reagents. []

Q11: What factors can affect the stability of DMTF?

A11: The stability of DMTF can be influenced by factors such as temperature, exposure to air and moisture, and the presence of other chemical species. For example, DMTF can undergo hydrolysis in the presence of hydrogensulfide, yielding this compound. []

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